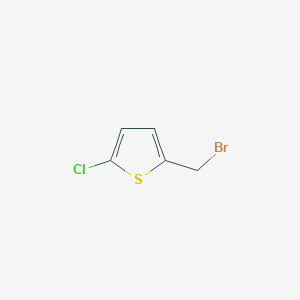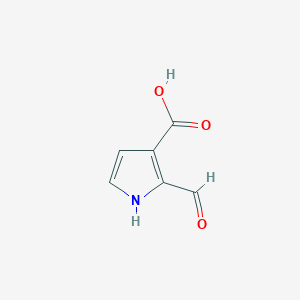
2-Chloro-3-methylbenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylbenzotrifluoride: is an organic compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom and a methyl group on the benzene ring. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-3-methylbenzotrifluoride typically involves the chlorination of 3-methylbenzotrifluoride. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures . The reaction can be represented as follows:
C8H7F3+Cl2→C8H6ClF3+HCl
Industrial Production Methods:
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 3-methylbenzotrifluoride and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is maintained at a controlled temperature to ensure optimal yield and purity of the product. The crude product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: 2-Chloro-3-methylbenzotrifluoride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, the reaction with sodium hydroxide (NaOH) can produce 3-methylbenzotrifluoride-2-ol.
-
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Major Products:
Substitution: 3-Methylbenzotrifluoride-2-ol, 2-Amino-3-methylbenzotrifluoride.
Oxidation: 2-Chloro-3-methylbenzoic acid, 2-Chloro-3-methylbenzaldehyde.
Scientific Research Applications
2-Chloro-3-methylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is used in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing compounds with improved pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Chloro-5-fluorobenzotrifluoride
- 3-Methylbenzotrifluoride
- 4-Chloro-3,5-dinitrobenzotrifluoride
Comparison:
2-Chloro-3-methylbenzotrifluoride is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and physical properties. Compared to 2-Chloro-5-fluorobenzotrifluoride, it has different electronic effects due to the absence of the fluorine atom. Similarly, 3-Methylbenzotrifluoride lacks the chlorine atom, resulting in different chemical behavior. 4-Chloro-3,5-dinitrobenzotrifluoride, on the other hand, has additional nitro groups, making it more reactive in electrophilic substitution reactions .
Properties
IUPAC Name |
2-chloro-1-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAMXMEANIPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507696 |
Source


|
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-48-0 |
Source


|
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
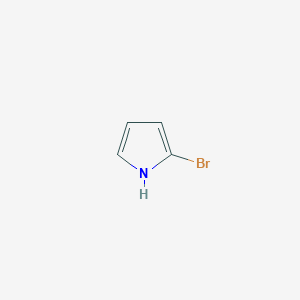
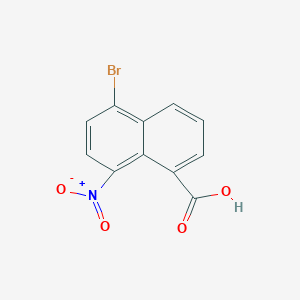
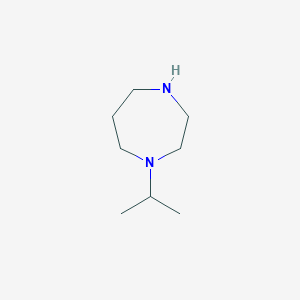
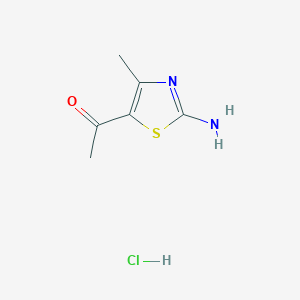
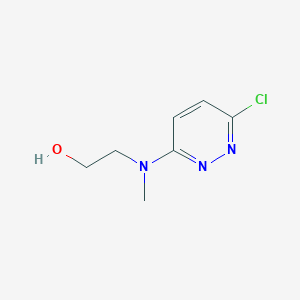

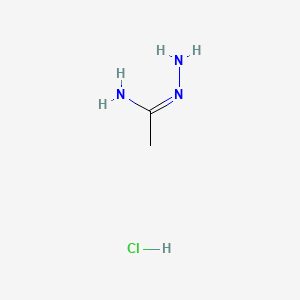
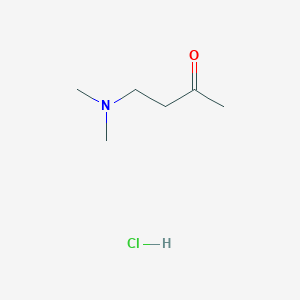
![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)


